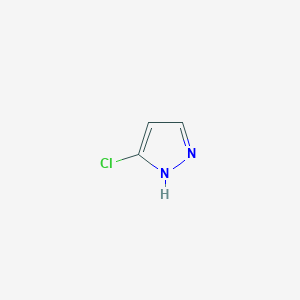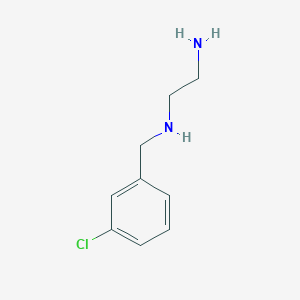
tert-butyl N-(3-chloro-4-fluorophenyl)carbamate
説明
科学的研究の応用
Synthesis and Characterization
Synthesis Process : Tert-butyl N-(3-chloro-4-fluorophenyl)carbamate derivatives are synthesized through various processes, including catalyzed lithiation and condensation reactions. For instance, a study demonstrates the synthesis of tert-butyl carbamates via DTBB-catalyzed lithiation of a N-(chloromethyl) carbamate (Ortiz, Guijarro, & Yus, 1999).
Characterization and Structural Analysis : The characterization of tert-butyl carbamates, including X-ray diffraction studies, is pivotal in understanding their structural properties. This is exemplified in research focusing on the structural confirmation of tert-butyl carbamate derivatives using techniques like LCMS, NMR, and IR spectroscopy (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).
Molecular Interactions : The molecular interactions in crystals of tert-butyl carbamates are studied to understand their chemical behavior. Research shows how these compounds are linked via hydrogen and halogen bonds in crystal structures (Baillargeon, Rahem, Caron-Duval, Tremblay, Fortin, Blais, Fan, Fortin, & Dory, 2017).
Chemical Reactions and Applications
Chemical Reactions : Tert-butyl carbamates participate in various chemical reactions, including Diels-Alder reactions, which are crucial in organic synthesis. This is highlighted in studies exploring the preparation of tert-butyl carbamates for such reactions (Padwa, Brodney, & Lynch, 2003).
Enantioselective Synthesis : Tert-butyl carbamates are used in enantioselective synthesis, an essential aspect of producing chiral compounds. A study illustrates the rhodium-catalyzed enantioselective addition of arylboronic acids to generate tert-butyl carbamates (Storgaard & Ellman, 2009).
Deprotection Studies : The deprotection of tert-butyl carbamates is another significant area of research, providing insights into their reactivity and stability under various conditions. Research demonstrates the use of aqueous phosphoric acid as a mild reagent for deprotecting tert-butyl carbamates (Li, Berliner, Buzon, Chiu, Colgan, Kaneko, Keene, Kissel, Le, Leeman, Marquez, Morris, Newell, Wunderwald, Witt, Weaver, Z. Zhang, & Z. Zhang, 2006).
Intermediate in Synthesis : These compounds act as intermediates in the synthesis of various biologically active compounds, highlighting their importance in pharmaceutical chemistry. For example, they are intermediates in the synthesis of drugs like omisertinib (Zhao, Guo, Lan, & Xu, 2017).
特性
IUPAC Name |
tert-butyl N-(3-chloro-4-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)14-7-4-5-9(13)8(12)6-7/h4-6H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHMVPYUCTZPEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406857 | |
| Record name | Carbamic acid, (3-chloro-4-fluorophenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119951-96-1 | |
| Record name | Carbamic acid, (3-chloro-4-fluorophenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B178583.png)


